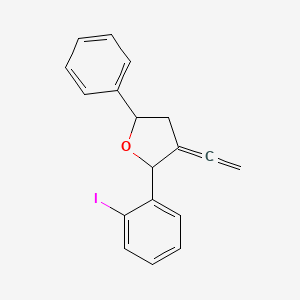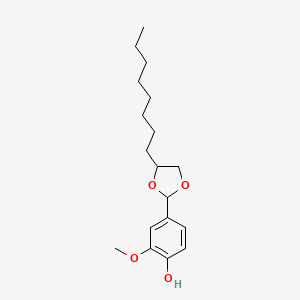![molecular formula C14H18O2 B14177609 1-[(But-2-en-1-yl)oxy]-2-methoxy-4-(prop-1-en-1-yl)benzene CAS No. 915287-62-6](/img/structure/B14177609.png)
1-[(But-2-en-1-yl)oxy]-2-methoxy-4-(prop-1-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(But-2-en-1-yl)oxy]-2-methoxy-4-(prop-1-en-1-yl)benzene is an organic compound that belongs to the class of phenylpropenes This compound is characterized by the presence of a methoxy group and two alkenyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(But-2-en-1-yl)oxy]-2-methoxy-4-(prop-1-en-1-yl)benzene can be achieved through several methods. One common approach involves the cross olefin metathesis reaction. In this method, eugenol and a suitable olefin are reacted in the presence of a Grubbs catalyst. The reaction typically takes place under an inert atmosphere at elevated temperatures. For example, a mixture of eugenol and (E)-1-(2,4-dimethoxy)-3-(4′-allyloxy)prop-2-en-1-one can be stirred with Grubbs catalyst in dichloromethane at 40°C for 2 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[(But-2-en-1-yl)oxy]-2-methoxy-4-(prop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.
Reduction: Reduction reactions can convert the alkenyl groups to alkyl groups.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions can be performed using aluminum chloride (AlCl₃) as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO₄ can yield epoxides, while hydrogenation can produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
1-[(But-2-en-1-yl)oxy]-2-methoxy-4-(prop-1-en-1-yl)benzene has been explored for various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and hybrid compounds.
Biology: The compound exhibits potential antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Medicine: Research has indicated its potential use in drug discovery, particularly in the development of new therapeutic agents for treating infections.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 1-[(But-2-en-1-yl)oxy]-2-methoxy-4-(prop-1-en-1-yl)benzene involves its interaction with various molecular targets. The compound can bind to bacterial cell membranes, disrupting their integrity and leading to cell death. Additionally, it may inhibit specific enzymes involved in microbial metabolism, further contributing to its antimicrobial effects. The exact pathways and molecular targets are still under investigation, but its structural similarity to eugenol suggests similar modes of action.
Comparación Con Compuestos Similares
Similar Compounds
Eugenol: 4-Allyl-2-methoxyphenol, a naturally occurring compound with similar structural features.
Isoeugenol: 4-Prop-1-en-1-yl-2-methoxyphenol, another derivative of eugenol with a different alkenyl group.
Methyleugenol: 4-Allyl-1,2-dimethoxybenzene, which has an additional methoxy group on the benzene ring.
Uniqueness
1-[(But-2-en-1-yl)oxy]-2-methoxy-4-(prop-1-en-1-yl)benzene is unique due to the presence of two distinct alkenyl groups, which can influence its reactivity and biological activity. This structural feature sets it apart from other similar compounds and may contribute to its specific applications in various fields.
Propiedades
Número CAS |
915287-62-6 |
|---|---|
Fórmula molecular |
C14H18O2 |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
1-but-2-enoxy-2-methoxy-4-prop-1-enylbenzene |
InChI |
InChI=1S/C14H18O2/c1-4-6-10-16-13-9-8-12(7-5-2)11-14(13)15-3/h4-9,11H,10H2,1-3H3 |
Clave InChI |
KRELTNOHJICPFJ-UHFFFAOYSA-N |
SMILES canónico |
CC=CCOC1=C(C=C(C=C1)C=CC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3S,5S)-5-(azidomethyl)pyrrolidin-3-yl]-4-phenyltriazole](/img/structure/B14177535.png)


![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone](/img/structure/B14177543.png)

![(1R,2R)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14177555.png)
![2-[2,3,5,6-Tetrafluoro-4-(1H-pyrazol-1-yl)phenyl]-1,3-benzoxazole](/img/structure/B14177559.png)
![Dimethyl (2R)-2-[(3-chlorophenyl)methyl]butanedioate](/img/structure/B14177578.png)
![1,7-Diazaspiro[4.5]decane-7-acetic acid, 6-oxo-, (5R)-](/img/structure/B14177580.png)
![8-Bromo-2-(bromomethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B14177591.png)
![(4S)-4-[(2R)-2-ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one](/img/structure/B14177598.png)
![(Thiophen-3-yl)(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone](/img/structure/B14177603.png)
![4-(Naphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14177605.png)
